

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Carboxylates

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Compound of Interest

Compound Name: Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate

CAS No.: 852816-12-7

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Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of bioactive molecules. First synthesized in 1883, its derivatives have become indispensable pharmacophores in both medicine and agriculture due to their remarkable structural versatility and broad spectrum of biological activities.[1] Pyrazole-containing compounds are found in FDA-approved drugs targeting inflammation, cancer, and obesity, and are also leveraged as potent agents for crop protection.[2]

This guide focuses specifically on pyrazole carboxylates and their amide bioisosteres, a subclass that has yielded a wealth of highly effective fungicides, insecticides, herbicides, and therapeutic agents.[3] We will dissect the intricate structure-activity relationships (SAR) that govern their performance, providing a comparative analysis supported by experimental data. The objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of how subtle molecular modifications translate into profound differences in biological function, thereby enabling more rational design of next-generation compounds.

Fungicidal Activity: Targeting the Fungal Powerhouse

A significant class of pyrazole-based fungicides operates by inhibiting succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial electron transport chain. By disrupting this pathway, these Succinate Dehydrogenase Inhibitors (SDHIs) effectively cut off the energy supply to fungal cells, leading to their death.[4] Commercial fungicides like Bixafen, Penthiopyrad, and Fluxapyroxad are prominent examples of this chemical class.[5]

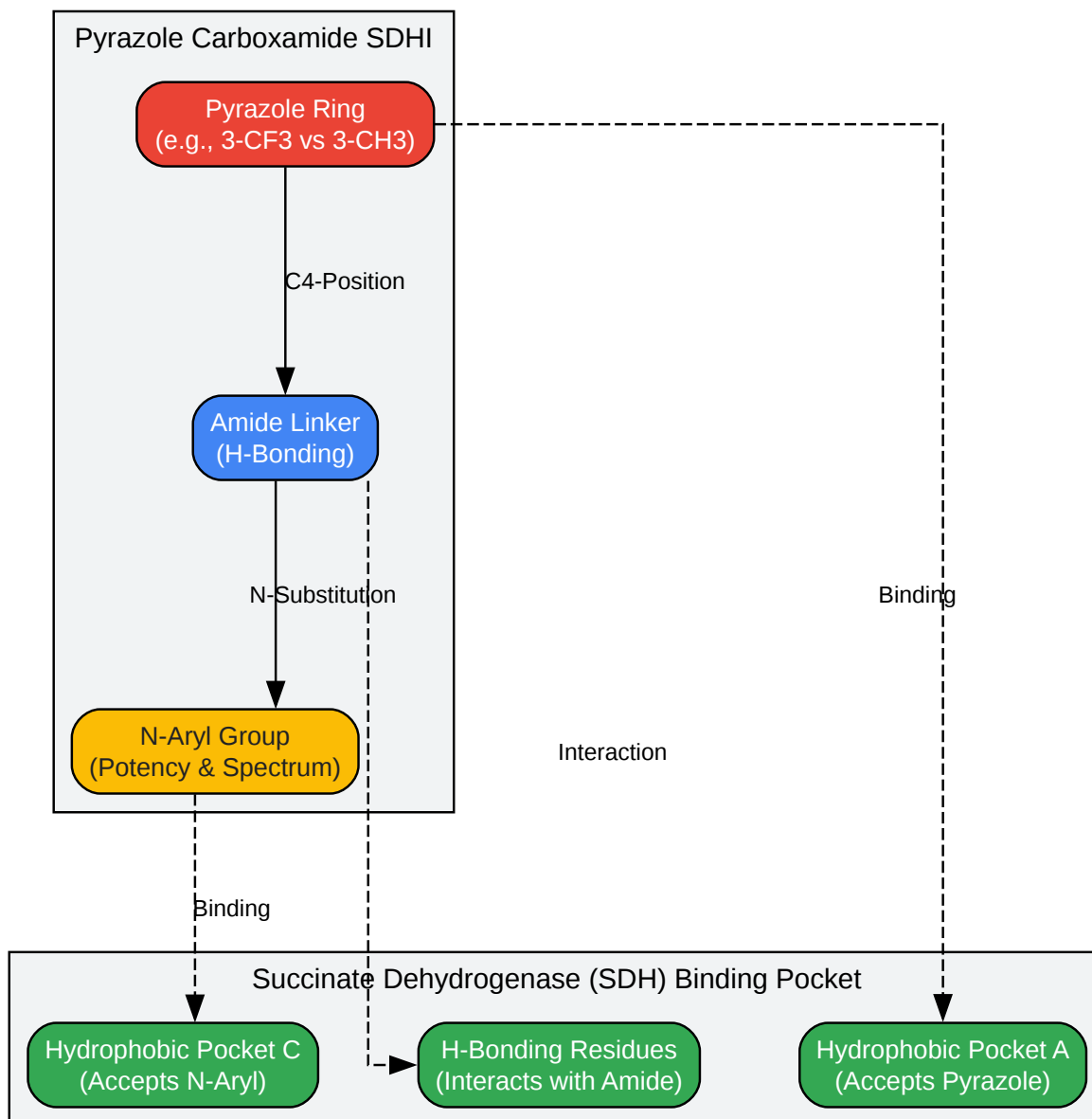
Core Structure-Activity Relationship of Pyrazole Carboxamide SDHIs

The efficacy of these fungicides is highly dependent on the precise arrangement of substituents on the pyrazole ring and the nature of the carboxamide side chain.

- **The Pyrazole Core:** The substitution pattern on the pyrazole ring is paramount for potent antifungal activity. A preliminary SAR analysis revealed that modifying a methyl group at the C-3 position of the pyrazole ring to a trifluoromethyl group could significantly weaken antifungal activity.[5] This highlights the sensitivity of the enzyme's binding pocket to the electronic and steric properties of this position.
- **The Amide Linker:** The carboxamide moiety is a key hydrogen bonding component that anchors the molecule within the SDH enzyme's binding site. Its geometry and electronic properties are critical for maintaining the optimal orientation for inhibition.
- **The N-Aryl Group:** The nature of the aromatic ring attached to the amide nitrogen dictates both potency and spectrum of activity. For instance, in a series of novel pyrazole-4-carboxamide derivatives, compounds featuring a 2-methylphenyl group (TM-2, TM-3, TM-4) demonstrated excellent fungicidal activities against corn rust, often exceeding that of commercial standards like fluxapyroxad.[4]

Visualizing the SDHI Pharmacophore

The following diagram illustrates the essential components of a pyrazole carboxamide SDHI and their roles in binding to the target enzyme.



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Caption: Key pharmacophoric elements of pyrazole carboxamide SDHIs.

Comparative Antifungal Activity Data

The table below compares the efficacy of various pyrazole carboxylate derivatives against the fungal pathogen *Rhizoctonia solani*.

Compound ID	R Group (at C-3 of Pyrazole)	Linker	N-Substituent	EC50 (µg/mL) vs R. solani	Reference
7ai	Methyl	Ester	Isoxazolol	0.37	[5]
7bk	Trifluoromethyl	Ester	Isoxazolol	28.88	[5]
TM-2	Difluoromethyl	Amide	2-Methyl-biphenyl	Excellent vs. Corn Rust	[4]
Carbendazim	- (Positive Control)	-	-	1.00	[5]

Note: Data for TM-2 is qualitative as presented in the source.

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is a self-validating system to determine the EC50 of a compound against a target fungus.

- **Preparation of Stock Solutions:** Dissolve test compounds and a positive control fungicide (e.g., Carbendazim) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10,000 µg/mL).
- **Media Preparation:** Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and autoclave. Allow it to cool to 50-55°C in a water bath.
- **Serial Dilution:** Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13 µg/mL). A solvent-only control must be included. Pour the amended media into sterile Petri dishes.
- **Inoculation:** Using a sterile cork borer, cut 5 mm mycelial discs from the edge of an actively growing 3-day-old culture of the target fungus (*R. solani*). Place one disc, mycelium-side down, in the center of each prepared Petri dish.

- Incubation: Seal the plates with paraffin film and incubate them at $25 \pm 1^\circ\text{C}$ in the dark.
- Data Collection: When the mycelial growth in the solvent control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.
- Calculation: Calculate the percentage of inhibition for each concentration using the formula: $\text{Inhibition (\%)} = [(d_c - d_t) / d_c] * 100$, where d_c is the colony diameter of the control and d_t is the colony diameter of the treated plate.
- EC50 Determination: Use probit analysis to regress the inhibition percentages against the logarithm of the compound concentrations to determine the EC50 value (the concentration that causes 50% inhibition).

Insecticidal Activity: Neurotoxins and Metabolic Disruptors

Pyrazole carboxamides have also been successfully developed as insecticides, targeting the nervous system or cellular respiration of insects. Commercial products like Tolfenpyrad and Tebufenpyrad are mitochondrial electron transport inhibitors (METI), while others are designed to target receptors like the GABA-gated chloride channel.[6]

Core Structure-Activity Relationship of Pyrazole-based Insecticides

The SAR for insecticidal pyrazoles often depends on the target pest, with modifications leading to high selectivity.

- Pyrazole-5-Carboxamides vs. Pyrazole-4-Carboxamides: The position of the carboxamide group on the pyrazole ring can be a critical determinant of biological activity. In one study, pyrazole-5-carboxamide derivatives generally exhibited higher insecticidal activity, whereas the corresponding pyrazole-4-carboxamide isomers showed stronger fungicidal activity, indicating the pyrazole core is crucial for target selectivity.[7]
- Side Chain Modifications: Inspired by commercial insecticides, researchers have explored various side chains. Introducing an α -chloromethyl-N-benzyl group led to compounds with high stomach toxicity against the cotton bollworm (*Helicoverpa armigera*).[6]

- Bioisosteric Replacement: Cyclizing the side chain to form a 4,5-dihydrooxazole moiety is another successful strategy. This modification resulted in compounds that retained high insecticidal activity, with some analogs showing 60% mortality against cotton bollworm at a low concentration of 5 mg/kg.[6]

Comparative Insecticidal Activity Data

The following table presents the activity of novel pyrazole derivatives against the cotton bollworm.

Compound ID	Key Structural Feature	Activity vs. <i>Helicoverpa armigera</i> (Stomach, 5 mg/kg)	Reference
Ij	α -chloromethyl-N-benzyl	60% Mortality	[6]
II	α -chloromethyl-N-benzyl	60% Mortality	[6]
Ile	4,5-dihydrooxazole	60% Mortality	[6]
4a-14	N-1-(6-aryloxy-pyridin-3-yl) ethylamine	Excellent activity vs. pests with piercing-sucking mouthparts	[7]

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is designed to evaluate the contact and stomach toxicity of compounds against lepidopteran pests like the diamondback moth (*Plutella xylostella*).

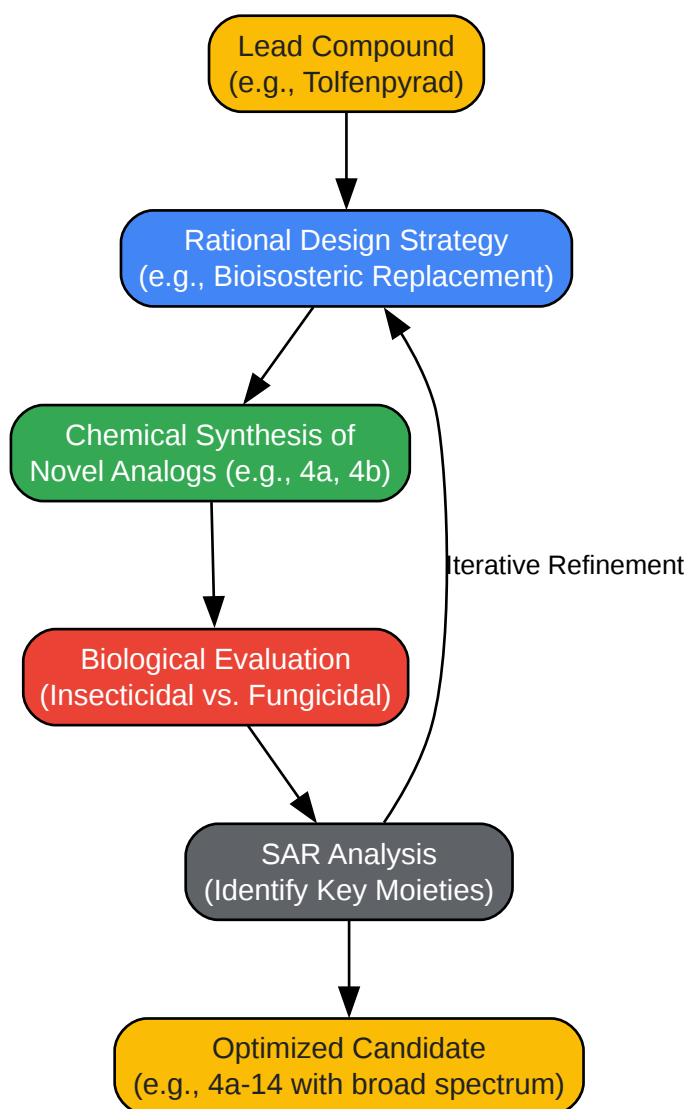
- Compound Preparation: Prepare a series of concentrations of the test compounds in an acetone/water solution containing a surfactant (e.g., 0.1% Tween-80).
- Leaf Treatment: Select fresh cabbage leaves and cut them into discs (e.g., 5 cm diameter). Dip each disc into a test solution for 10-15 seconds. A solvent-surfactant solution is used as

a negative control.

- **Drying:** Place the treated leaf discs on a wire rack and allow them to air dry completely in a fume hood.
- **Insect Introduction:** Place one dried leaf disc into a Petri dish lined with moistened filter paper. Introduce a set number of third-instar larvae (e.g., 10 larvae) into each dish.
- **Incubation:** Keep the Petri dishes in a controlled environment chamber (e.g., $25 \pm 1^\circ\text{C}$, >70% relative humidity, 16:8 L:D photoperiod).
- **Mortality Assessment:** Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.
- **Data Analysis:** Correct the mortality data using Abbott's formula if mortality is observed in the control group. Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.

Visualizing the Insecticide Design Workflow

This diagram shows the logical flow from a lead compound to the synthesis and testing of new, selective insecticides.



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Caption: Workflow for the development of novel pyrazole insecticides.

Herbicidal Activity: Diverse Modes of Action

Pyrazole carboxylates have also been explored as herbicides, acting through various mechanisms of action (MoA), including the inhibition of transketolase (TKL) or by mimicking plant hormones (synthetic auxins).[8][9]

Core Structure-Activity Relationship of Pyrazole-based Herbicides

- As Transketolase (TKL) Inhibitors: A series of 3-oxopropionamide-1-methylpyrazole carboxylates were designed as TKL inhibitors.[9]
 - Amide Substituent: The group on the amide nitrogen was critical. An analog with a 2,4-dichlorophenyl group (D15) showed excellent pre-emergence activity against grassy weeds like *Digitaria sanguinalis*. In contrast, a thiophen-2-ylmethyl group (D20) resulted in potent post-emergence activity against broadleaf weeds like *Amaranthus retroflexus*. [9] This demonstrates how modifications at this position can tune the compound for different application methods and weed spectrums.
- As Synthetic Auxins: By incorporating a pyrazole moiety at the 6-position of a picolinic acid structure (a known synthetic auxin herbicide), researchers created novel compounds with enhanced activity.[8]
 - Phenyl Ring Substitution: SAR studies revealed that substituting the phenyl ring with electron-withdrawing groups conferred the maximal herbicidal potency.[8]

Comparative Herbicidal Activity Data

The table below summarizes the performance of novel pyrazole carboxylate herbicides.

Compound ID	Target/MoA	Key Structural Feature	Activity Highlight	Reference
D15	TKL Inhibitor	2,4-dichlorophenylamino	>90% inhibition of <i>D. sanguinalis</i> (pre-emergence at 150 g ai/ha)	[9]
D20	TKL Inhibitor	(thiophen-2-ylmethyl)amino	>90% inhibition of <i>A. retroflexus</i> (post-emergence at 150 g ai/ha)	[9]
17	Synthetic Auxin	6-pyrazolylpicolinic acid	27x more active than clopyralid against <i>Arabidopsis thaliana</i> root	[8]
Mesotrione	Control Herbicide	-	Less effective than D15 in pre-emergence tests	[9]

Experimental Protocol: Pre-Emergence Herbicidal Assay

This protocol evaluates the ability of a compound to prevent weed germination and growth.

- **Soil Preparation:** Fill plastic pots with a sterilized sandy loam soil.
- **Seeding:** Sow a predetermined number of seeds of the target weed species (e.g., *D. sanguinalis*) approximately 0.5-1.0 cm deep into the soil.
- **Compound Application:** Prepare aqueous solutions/suspensions of the test compounds at various application rates (e.g., 150 g ai/ha). Immediately after sowing, spray the soil surface evenly with the test solutions using a cabinet sprayer. A water/solvent-treated pot serves as the negative control.
- **Incubation:** Transfer the pots to a greenhouse with controlled temperature (25-30°C), humidity, and a natural light/dark cycle. Water the pots as needed to maintain soil moisture.

- **Assessment:** After 15-20 days, visually assess the herbicidal effect by counting the number of surviving plants and measuring their fresh weight.
- **Data Analysis:** Calculate the percentage of inhibition relative to the untreated control. Determine the GR50 (the dose required to cause a 50% reduction in fresh weight) through regression analysis.

Therapeutic Potential in Medicinal Chemistry

The pyrazole carboxylate scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[\[2\]](#)[\[10\]](#)[\[11\]](#)

Core SAR of Pyrazole Derivatives as BRAFV600E Inhibitors

The BRAFV600E mutation is a key driver in many cancers, particularly melanoma. Designing inhibitors for this kinase is a major therapeutic goal.

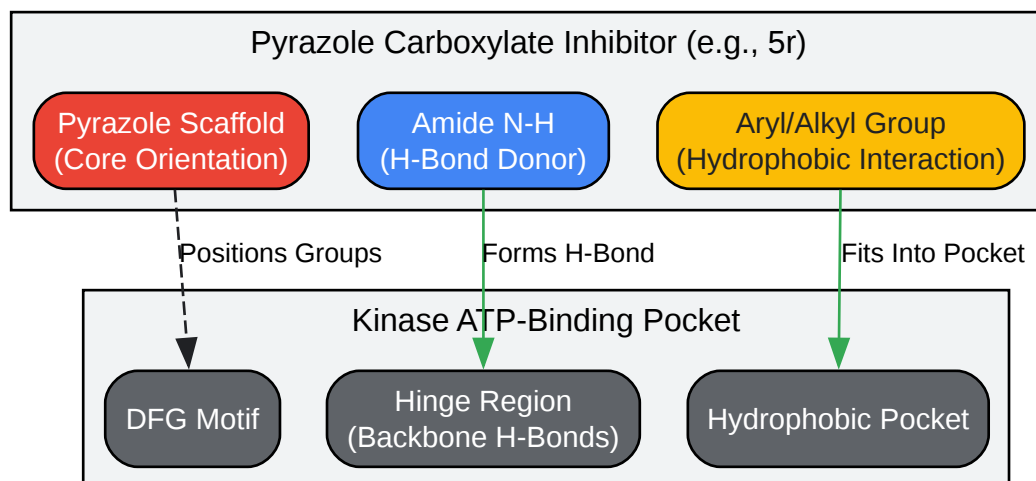
- **Core Scaffold:** A series of pyrazole derivatives containing an acetamide bond were designed as potential BRAFV600E inhibitors.[\[12\]](#)
- **Key Interactions:** Molecular docking simulations revealed that potent compounds bind tightly within the BRAFV600E active site. The pyrazole core acts as a scaffold, positioning other functional groups to form critical hydrogen bonds and hydrophobic interactions with kinase domain residues.
- **Substituent Effects:** One of the most potent compounds, 5r, which featured a cyclopropyl group on the pyrazole N1 position and a difluorophenylacetamide side chain, showed an IC₅₀ of 0.10 μ M against the BRAFV600E enzyme and 0.96 μ M against the A375 melanoma cell line. This activity was comparable to the approved drug Vemurafenib.[\[12\]](#) Further studies confirmed that compound 5r induced apoptosis and cell cycle arrest in cancer cells.

Comparative Antiproliferative Activity Data

Compound ID	Target	IC50 vs BRAFV600E (μM)	IC50 vs A375 Cell Line (μM)	Reference
5r	BRAFV600E	0.10 ± 0.01	0.96 ± 0.10	[12]
Vemurafenib	BRAFV600E	0.04 ± 0.004	1.05 ± 0.10	[12]

Visualizing Ligand-Target Interaction

This diagram conceptualizes the binding of a pyrazole inhibitor within the ATP-binding pocket of a target kinase like BRAF.



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Caption: Binding mode of a pyrazole inhibitor in a kinase active site.

Experimental Protocol: MTT Cell Proliferation Assay

This is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

- **Cell Seeding:** Seed human tumor cells (e.g., A375 melanoma cells) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a CO₂ incubator.

- **Compound Treatment:** Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the plates and add 100 μ L of the compound-containing medium to each well. Include wells with untreated cells (negative control) and a positive control drug (e.g., Vemurafenib).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 150 μ L of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
- **IC₅₀ Calculation:** Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion

The pyrazole carboxylate scaffold is a testament to the power of privileged structures in chemical biology. Through systematic modification and comparative biological evaluation, this single chemical core has been adapted to yield highly potent and selective agents against a diverse array of targets. The structure-activity relationships discussed herein underscore several key principles:

- **Target-Specific Substitution:** The optimal substitution pattern on the pyrazole ring and its side chains is highly dependent on the intended biological target, whether it be a fungal enzyme, an insect receptor, a plant metabolic pathway, or a human kinase.
- **The Importance of the Linker:** The carboxylate ester or carboxamide linker is not merely a spacer but a critical interacting element that governs binding affinity and orientation.

- Bioisosteric Replacement as a Tool: Replacing or constraining side chains (e.g., forming an oxazole ring) is a powerful strategy for modulating activity, selectivity, and pharmacokinetic properties.

Future research will undoubtedly continue to exploit the versatility of this scaffold. By integrating computational modeling with high-throughput synthesis and screening, the rational design of novel pyrazole carboxylates can be further accelerated, leading to the development of safer, more effective solutions for medicine and agriculture.

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